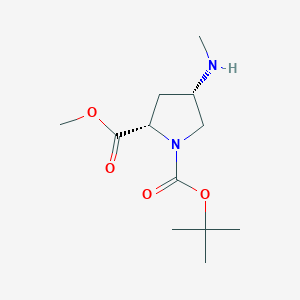
1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate
描述
1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is a chiral compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H19N2O4
- Molecular Weight : 245.28 g/mol
- CAS Number : 102195-79-9
- MDL Number : MFCD00237541
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound is believed to modulate neurotransmitter systems, particularly those involved in neurological and psychiatric disorders.
Interaction with Receptors
Research indicates that this compound may act as an agonist or antagonist at various receptor sites. For instance:
- NMDA Receptor Modulation : It may influence the activity of NMDA receptors, which are critical for synaptic plasticity and memory function.
- Dopaminergic Pathways : It has shown potential in modulating dopaminergic pathways, which are significant in the treatment of conditions like schizophrenia and Parkinson's disease.
Biological Activity and Therapeutic Applications
The following table summarizes the key biological activities and potential therapeutic applications of the compound:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits protective effects against neurodegeneration in animal models. |
| Anti-depressant Properties | Demonstrates efficacy in reducing depressive-like behaviors in rodent models. |
| Analgesic Activity | Shows promise as an analgesic agent in pain models. |
| Antioxidant Properties | Exhibits antioxidant activity, potentially reducing oxidative stress in cells. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuroprotective Study :
- A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in neuronal loss following induced oxidative stress. This suggests its potential as a neuroprotective agent .
- Antidepressant Effects :
- Pain Management Research :
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSHCFQFHCVQLK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725479 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937799-61-6 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(methylamino)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















